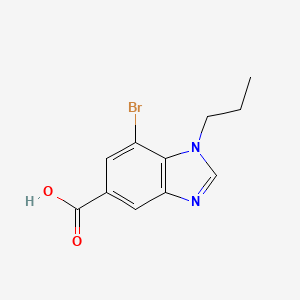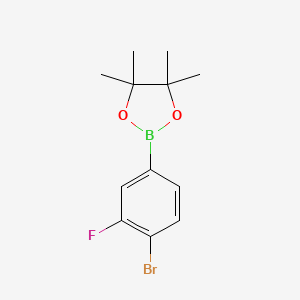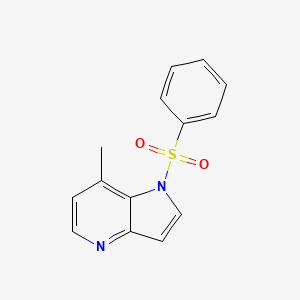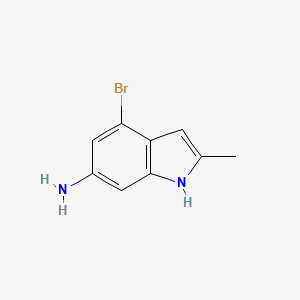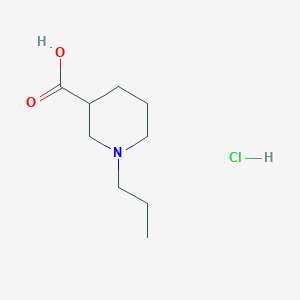
1-プロピルピペリジン-3-カルボン酸塩酸塩
概要
説明
1-Propylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-Propylpiperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
The synthesis of 1-propylpiperidine-3-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with propyl groups under specific conditions. One common method includes the hydrogenation of substituted pyridines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine . This reaction can be carried out in water as a solvent, providing good yields and selectivity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high purity and yield.
化学反応の分析
1-Propylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of 1-propylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Propylpiperidine-3-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is widely used in organic synthesis and drug development.
2,6-Dimethylpiperidine: A derivative with two methyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
4-Piperidone: A ketone derivative used as an intermediate in the synthesis of various organic compounds.
The uniqueness of 1-propylpiperidine-3-carboxylic acid hydrochloride lies in its specific propyl group substitution, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives.
特性
IUPAC Name |
1-propylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIETYSHLLLMFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


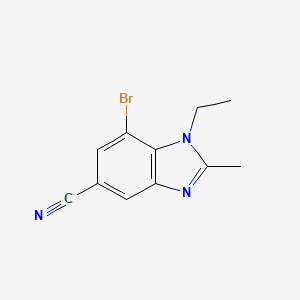

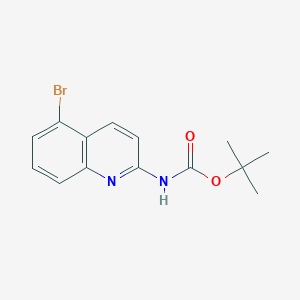
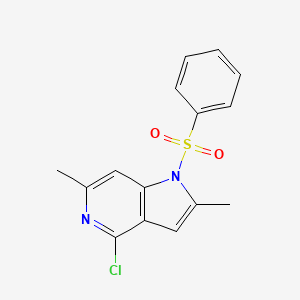
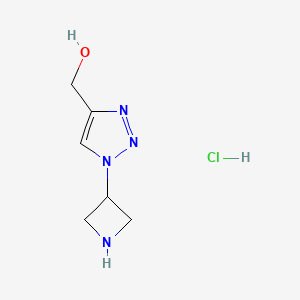
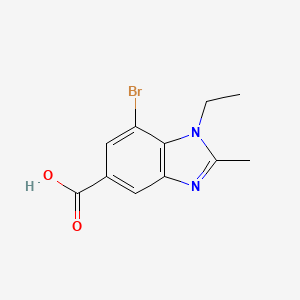
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
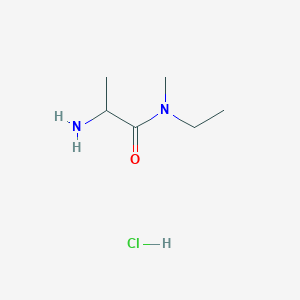
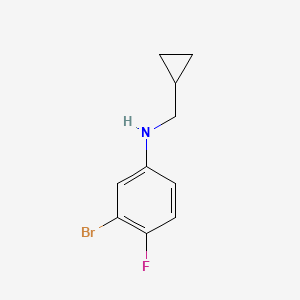
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)
